
Chalconaringenin 4'-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside is a beta-D-glucoside in which a beta-D-glucopyranosyl residue is attached at position 4' of 2',4,4',6'-tetrahydroxychalcone via a glycosidic linkage. It derives from a 2',4,4',6'-tetrahydroxychalcone. It is a conjugate acid of a 2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside(1-).
Applications De Recherche Scientifique
Role in Plant Development and Physiology
Chalconaringenin 4'-glucoside, identified in the fruit cuticles of tomatoes, is linked to plant development. Its concentration in tomato fruit cuticles increases significantly during fruit maturation, suggesting a role in plant physiology (Hunt & Baker, 1980).
Presence in Various Plant Species
This compound has been found in different plant species, indicating its widespread occurrence in the plant kingdom. It is the principal flavonoid in young bark of Salix purpurea and shows variation in different parts of the plant (Jarrett & Williams, 1967).
Pharmacological Potential
Studies have explored the potential pharmacological properties of chalconaringenin 4'-glucoside. For instance, its presence in willow bark extracts, known for treating fever, pain, and inflammation, indicates its possible contribution to these therapeutic effects (Freischmidt et al., 2015).
Influence on Flavonoid Composition
Chalconaringenin 4'-glucoside affects the flavonoid composition in plants, as observed in Pulsatilla species, where it was isolated along with other flavonoids. This suggests its involvement in the overall flavonoid profile of plants (Ganchimeg et al., 2019).
Antimicrobial Properties
This compound, along with other chalcone derivatives, has been studied for antimicrobial properties, indicating its potential use in combating microbial infections (Stompor & Żarowska, 2016).
Role in Cancer Prevention
Research into prenylated chalcones and flavanones, including chalconaringenin 4'-glucoside, has shown promising results in cancer prevention due to their biological activities in humans, such as antioxidant effects and modulation of carcinogen metabolism (Venturelli et al., 2016).
Influence on Plant Pigmentation
Chalconaringenin 4'-glucoside has been identified as a significant contributor to flower color variation in Paeonia species, demonstrating its role in plant pigmentation (Yang et al., 2020).
Propriétés
Nom du produit |
Chalconaringenin 4'-glucoside |
|---|---|
Formule moléculaire |
C21H22O10 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
(E)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-12-7-14(25)17(15(26)8-12)13(24)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-23,25-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1 |
Clé InChI |
ZYUSTWOCCKABCY-JSYAWONVSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




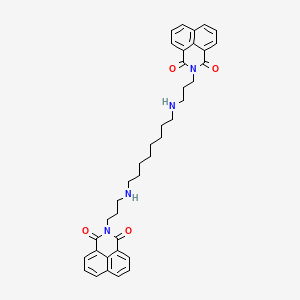

![ethyl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B1262416.png)

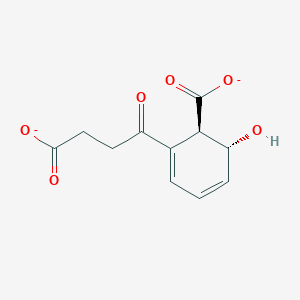
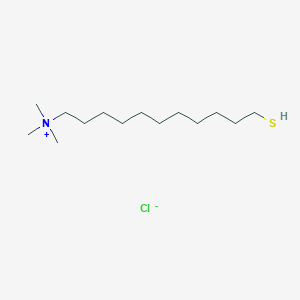
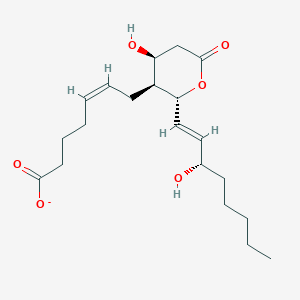
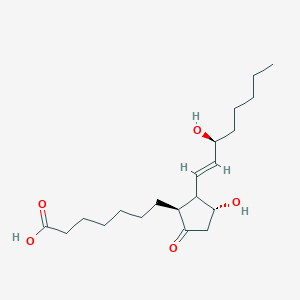
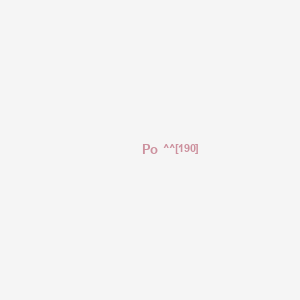
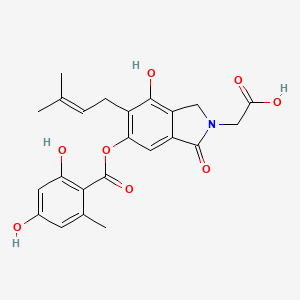
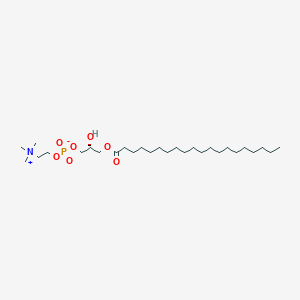
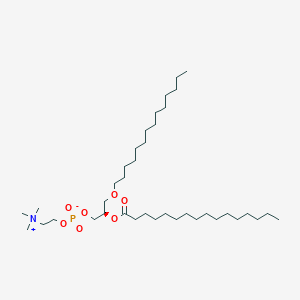
![2-Hydroxy-alpha-[2-(2-hydroxybenzylamino)ethylamino]benzeneacetic acid](/img/structure/B1262429.png)